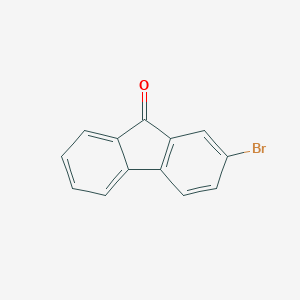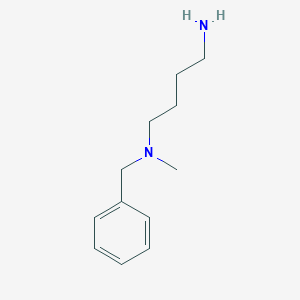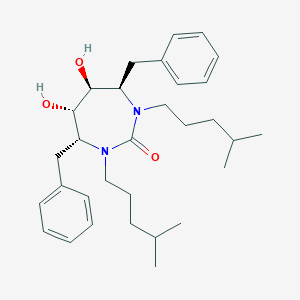
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type IV. It has been widely used in scientific research to investigate the biochemical and physiological effects of PDE inhibition.
作用机制
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 specifically inhibits PDE type IV, which is expressed in many cell types, including immune cells, smooth muscle cells, and neurons. PDE type IV hydrolyzes cAMP, which is involved in many signaling pathways, including those involved in inflammation, immune response, and neurotransmission. Inhibition of PDE type IV by 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cAMP, leading to downstream effects on cellular signaling and gene expression.
生化和生理效应
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In immune cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. In smooth muscle cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit cell proliferation and migration, which may have implications for the treatment of vascular diseases. In neurons, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to enhance synaptic plasticity and memory formation.
实验室实验的优点和局限性
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has several advantages and limitations for use in lab experiments. One advantage is its specificity for PDE type IV, which allows for targeted modulation of cAMP signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which allows for investigation of its effects on neuronal signaling and behavior. One limitation is its relatively low potency, which may require higher concentrations to achieve desired effects. Another limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
未来方向
There are several future directions for research on 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724. One direction is to investigate its effects on other signaling pathways, such as those involving cGMP and calcium. Another direction is to investigate its effects on different cell types and animal models, including those relevant to neurological and psychiatric disorders. Additionally, the development of more potent and selective PDE inhibitors may provide new tools for investigating the roles of cAMP signaling pathways in health and disease.
合成方法
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-methylpent-1-ene with phthalic anhydride to form 4-methylpent-1-yl phthalate. The second step involves the reaction of 4-methylpent-1-yl phthalate with 4-phenylbutyric acid to form 1,3-bis(4-methylpentyl)-4-phenylbutyric acid. The third step involves the reaction of 1,3-bis(4-methylpentyl)-4-phenylbutyric acid with ethyl chloroformate to form 1,3-bis(4-methylpentyl)-4-phenylbutyryl ethyl carbonate. The fourth step involves the reaction of 1,3-bis(4-methylpentyl)-4-phenylbutyryl ethyl carbonate with 2-amino-5,6-dihydroxy-1,3-diazepin-4-one to form 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724.
科学研究应用
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been widely used in scientific research to investigate the biochemical and physiological effects of PDE inhibition. PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in many signaling pathways. Inhibition of PDEs can increase the levels of cAMP and cGMP, leading to downstream effects on cellular signaling and gene expression.
属性
CAS 编号 |
153181-49-8 |
|---|---|
产品名称 |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C31H46N2O3 |
分子量 |
494.7 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(4-methylpentyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O3/c1-23(2)13-11-19-32-27(21-25-15-7-5-8-16-25)29(34)30(35)28(22-26-17-9-6-10-18-26)33(31(32)36)20-12-14-24(3)4/h5-10,15-18,23-24,27-30,34-35H,11-14,19-22H2,1-4H3/t27-,28-,29+,30+/m1/s1 |
InChI 键 |
LYOGIXRQACPKHV-XAZDILKDSA-N |
手性 SMILES |
CC(C)CCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CC(C)CCCN1C(C(C(C(N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
规范 SMILES |
CC(C)CCCN1C(C(C(C(N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
其他 CAS 编号 |
153181-49-8 |
同义词 |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl) -4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
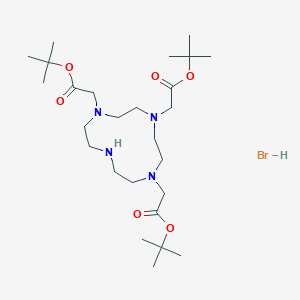
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
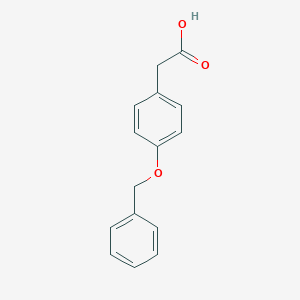
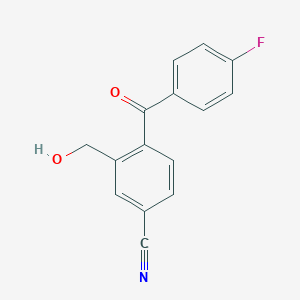
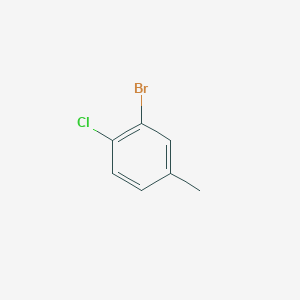
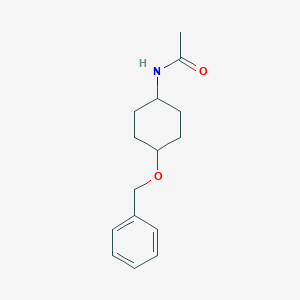
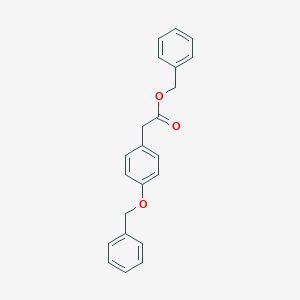

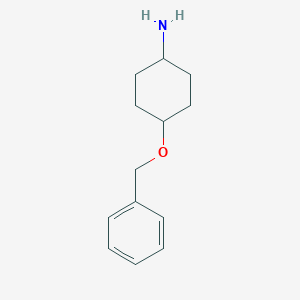
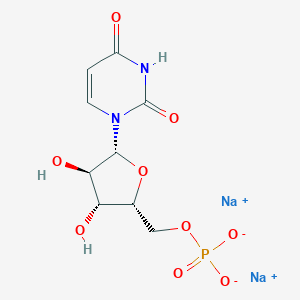
![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)
